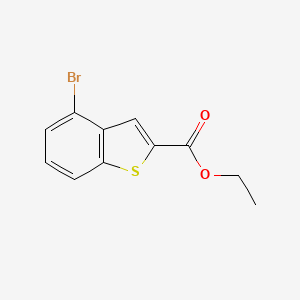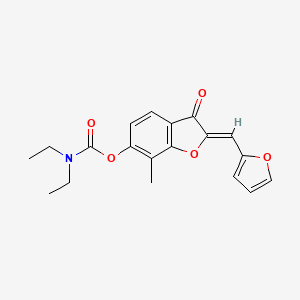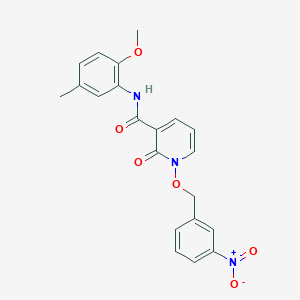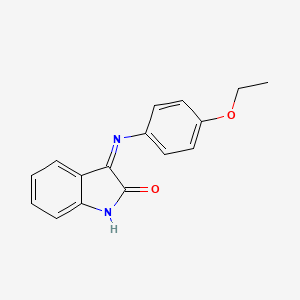![molecular formula C16H18N4O2S2 B2957423 1,3,5-trimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-pyrazole-4-sulfonamide CAS No. 2319633-74-2](/img/structure/B2957423.png)
1,3,5-trimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-trimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-pyrazole-4-sulfonamide is a complex organic compound that features a combination of pyrazole, pyridine, and thiophene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-trimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-pyrazole-4-sulfonamide typically involves multi-step reactions. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.
Formation of the Pyridine Ring: This involves the cyclization of appropriate precursors, often using a condensation reaction.
Formation of the Thiophene Ring: This can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-trimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1,3,5-trimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: Used in the development of organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 1,3,5-trimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in inflammatory pathways, microbial cell walls, and cancer cell proliferation.
Pathways Involved: Inhibition of key enzymes, disruption of microbial cell wall synthesis, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Such as suprofen and articaine, which have anti-inflammatory and anesthetic properties.
Pyrazole Derivatives: Such as celecoxib, which is used as an anti-inflammatory drug.
Uniqueness
1,3,5-trimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-pyrazole-4-sulfonamide is unique due to its combination of three different heterocyclic rings, which imparts a wide range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in medicinal chemistry and material science.
Propiedades
IUPAC Name |
1,3,5-trimethyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S2/c1-11-16(12(2)20(3)19-11)24(21,22)18-9-13-5-4-7-17-15(13)14-6-8-23-10-14/h4-8,10,18H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSJFJSWYTZLAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-6-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2957343.png)
amine](/img/structure/B2957344.png)
![5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2957345.png)

![N-[[3-(Methoxymethyl)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2957348.png)
![N-(cyanomethyl)-2-[(furan-2-yl)formamido]-3-phenylpropanamide](/img/structure/B2957351.png)
![N-(4-ethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2957355.png)
![2-[4-(1-Prop-2-enoylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]benzonitrile](/img/structure/B2957356.png)
![N-[2-hydroxy-4-(methylsulfanyl)butyl]cyclohexanecarboxamide](/img/structure/B2957357.png)



![2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2957361.png)

